molecular formula C8H14O B2355671 2-Ethyl-2-methylcyclopentan-1-one CAS No. 88726-48-1

2-Ethyl-2-methylcyclopentan-1-one

Cat. No.: B2355671
CAS No.: 88726-48-1
M. Wt: 126.199
InChI Key: ZHJJVWXWSJSXAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-2-methylcyclopentan-1-one is an organic compound with the molecular formula C8H14O It is a cyclopentanone derivative, characterized by the presence of an ethyl group and a methyl group attached to the second carbon of the cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-methylcyclopentan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with ethyl and methyl groups. This can be done using Grignard reagents or organolithium compounds under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-2-methylcyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles, including amines, alcohols, and halides.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Derivatives with different functional groups replacing the carbonyl group.

Scientific Research Applications

2-Ethyl-2-methylcyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-methylcyclopentan-1-one involves its interaction with various molecular targets. The compound’s carbonyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce different products. The pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

    1-Ethyl-2-methylcyclopentane: This compound has a similar structure but lacks the carbonyl group, resulting in different chemical properties and reactivity.

    2-Methylcyclopentanone: Similar in structure but with only one alkyl group, leading to different reactivity and applications.

Uniqueness: 2-Ethyl-2-methylcyclopentan-1-one is unique due to the presence of both ethyl and methyl groups on the cyclopentanone ring, which influences its chemical behavior and potential applications. Its structure allows for diverse chemical reactions, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

2-ethyl-2-methylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-3-8(2)6-4-5-7(8)9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJJVWXWSJSXAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.